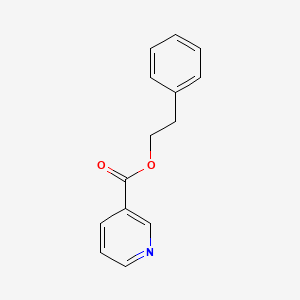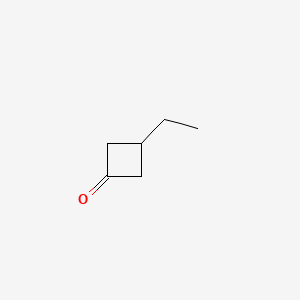
Acryloyl chloride, 2-chloro-
概要
説明
“Acryloyl chloride, 2-chloro-” is an organic compound with the molecular formula C3H2Cl2O . It is a colorless liquid, although aged samples may appear yellow . It is slightly soluble in water and mixes with ethanol, chloroform, ether, and petroleum ether . It is used as a solvent for special reactions and is also a raw material for pesticides, pharmaceuticals, fragrances, and coatings .
Synthesis Analysis
Acryloyl chloride, 2-chloro- can be synthesized via the reaction of acryloyl chloride and hydrogen chloride. The reaction is typically carried out in the presence of a catalyst, such as aluminum chloride or iron chloride. The resulting product is purified using a distillation process. Another method involves reacting (meth)acryloyl chloride with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor .Molecular Structure Analysis
The molecular structure of “Acryloyl chloride, 2-chloro-” consists of three carbon atoms, two chlorine atoms, and one oxygen atom . The average mass is 124.953 Da and the monoisotopic mass is 123.948273 Da .Chemical Reactions Analysis
This compound undergoes the reactions common for acid chlorides . For example, it reacts readily with water, producing acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed . Reactions with alcohols and amines give esters and amides, respectively . It acylates organozinc compounds .Physical And Chemical Properties Analysis
The density of “Acryloyl chloride, 2-chloro-” is 1.3±0.1 g/cm3 . The boiling point is 107.7±13.0 °C at 760 mmHg . The vapour pressure is 26.8±0.2 mmHg at 25°C . The flash point is 40.6±20.2 °C .科学的研究の応用
Polymer Synthesis
2-Chloro acryloyl chloride is used in the synthesis of polymers with acryloxyl groups, which are essential for creating UV-curable silicone materials. These materials benefit from improved cross-linking density, which enhances their durability and performance in various industrial applications .
Pharmaceutical Development
This compound serves as a building block in pharmaceutical research, where it’s used to synthesize new molecules with potential therapeutic effects. Its reactivity allows for the creation of various acrylate-based drugs.
Surface Modification
Corrosion Inhibitors
It has been used in the development of organic corrosion inhibitors, which are important for protecting metals from corrosion, especially in harsh environments .
Continuous Flow Chemistry
The compound is utilized in continuous flow processes for the efficient and safe synthesis of (meth)acrylate monomers, which are fundamental components in various manufacturing industries .
“Click” Chemistry
It’s involved in “click” chemistry applications, where it’s used to synthesize ladder-type copolymers through reactions with other compounds like PVC-propargyl .
作用機序
Target of Action
Acryloyl chloride, also known as 2-propenoyl chloride, acrylyl chloride, or acrylic acid chloride , is an organic compound that belongs to the acid chlorides group of compounds . It primarily targets molecules that contain nucleophilic oxygen or nitrogen atoms . These targets include water, alcohols, amines, and sodium salts of carboxylic acids .
Mode of Action
The mode of action of acryloyl chloride involves a two-stage process: nucleophilic addition followed by elimination . The carbon atom in the -COCl group of acryloyl chloride is quite positively charged due to the electronegativity of the attached oxygen and chlorine atoms . This makes it susceptible to attack by nucleophiles . The nucleophile attacks the carbon atom, leading to the addition of the nucleophile and the removal of the chloride ion . This is followed by the elimination of a hydrogen ion, resulting in the formation of a new compound .
Biochemical Pathways
Acryloyl chloride participates in various biochemical pathways. It reacts readily with water to produce acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed . Reactions with alcohols and amines give esters and amides, respectively . It also acylates organozinc compounds .
Pharmacokinetics
It’s known that acryloyl chloride is a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biochemical pathways it participates in.
Result of Action
The result of acryloyl chloride’s action is the formation of new compounds. For example, it reacts with water to form acrylic acid , with alcohols to form esters , and with amines to form amides . These reactions are used in the synthesis of various organic compounds, including acrylate monomers and polymers .
Action Environment
The action of acryloyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances that can act as nucleophiles . Additionally, its stability and efficacy can be influenced by temperature, as it has a boiling point of 75.0 °C . It’s also worth noting that acryloyl chloride is a skin irritant and can cause pulmonary edema in more severe exposures , indicating that safety measures should be taken when handling this compound.
Safety and Hazards
Acryloyl chloride, 2-chloro- is considered hazardous . It is a skin irritant, with pulmonary edema in more severe exposures . Other signs and symptoms of acute exposure may include headache, dizziness, and weakness . Gastrointestinal effects may include nausea, vomiting, diarrhea, and stomach ulceration .
将来の方向性
Acryloyl chloride, 2-chloro- is widely used in numerous fields of research and industry. It is an important intermediate in the production of various chemicals, including agrochemicals, pharmaceuticals, and specialty chemicals. This development will play an important role for an on-demand production of (meth)acrylate monomers in fast, reliable, and energy-efficient processes .
特性
IUPAC Name |
2-chloroprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O/c1-2(4)3(5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUAMWIFRDGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175630 | |
| Record name | Acryloyl chloride, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acryloyl chloride, 2-chloro- | |
CAS RN |
21369-76-6 | |
| Record name | 2-Chloro-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21369-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acryloyl chloride, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021369766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acryloyl chloride, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroprop-2-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[3,4-f][1,3]benzodioxole-5,7-dione](/img/structure/B1618880.png)
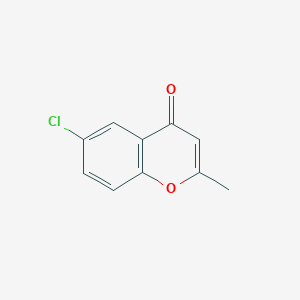
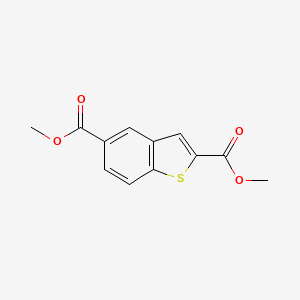
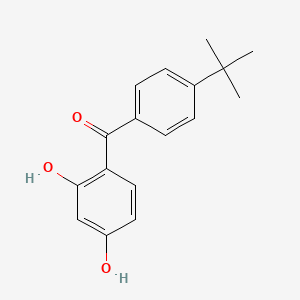
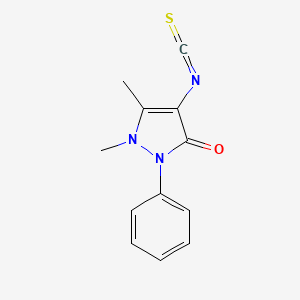
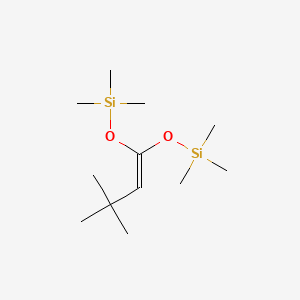
![Benzo[1,2-b:4,5-b']bisbenzofuran](/img/structure/B1618889.png)
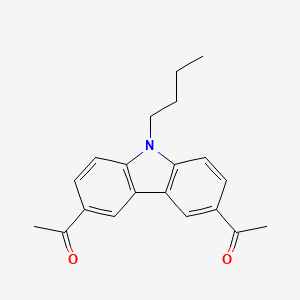
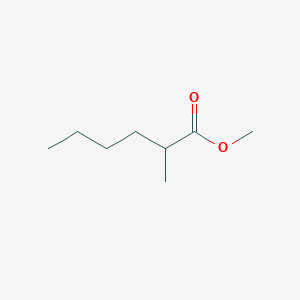
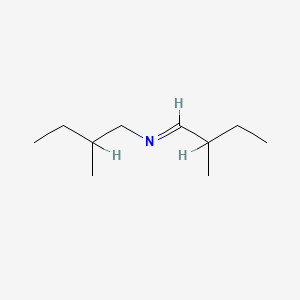
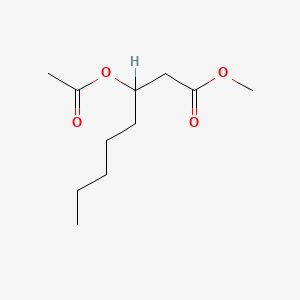
![2H-Pyrano[3,2-b]pyridine](/img/structure/B1618901.png)
